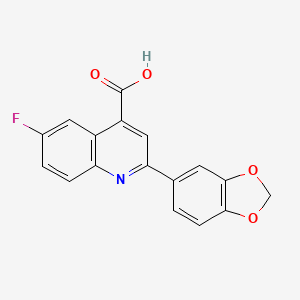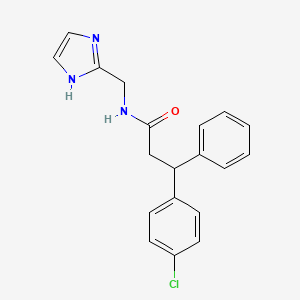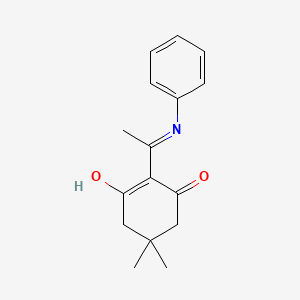![molecular formula C22H26N2O4 B6121643 2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol, also known as ADP, is a synthetic compound that has been used in scientific research for its potential pharmacological properties. ADP is a member of the benzodiazepine family and has been shown to have anxiolytic and sedative effects in animal models.
Wirkmechanismus
The mechanism of action of 2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to bind to the benzodiazepine site on the GABA-A receptor, which enhances the effects of GABA, a neurotransmitter that has inhibitory effects on the central nervous system. This leads to anxiolytic and sedative effects in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to enhance GABAergic neurotransmission, leading to anxiolytic and sedative effects. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may have potential therapeutic applications. In addition, this compound has been shown to have anticonvulsant and antiepileptic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized and purified for use in experiments. This compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. However, this compound also has limitations for lab experiments. This compound has not been extensively studied in humans, and its safety and efficacy have not been established. In addition, this compound has not been shown to be effective in all animal models of anxiety and sleep disorders.
Zukünftige Richtungen
There are several future directions for research on 2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol. One direction is to investigate the safety and efficacy of this compound in humans. Another direction is to investigate the potential therapeutic applications of this compound for anxiety and sleep disorders. In addition, future research could investigate the potential antioxidant and anti-inflammatory effects of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, future research could investigate the potential anticonvulsant and antiepileptic properties of this compound and its potential applications in the treatment of epilepsy.
Synthesemethoden
The synthesis of 2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(3-hydroxyphenyl)-3-oxopropanoic acid ethyl ester. This compound is then reacted with 4-acetyl-1,4-diazepan-1-amine to form this compound. The synthesis of this compound has been reported in several research papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol has been used in scientific research to investigate its potential pharmacological properties. This compound has been shown to have anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. This compound has also been investigated for its potential anticonvulsant and antiepileptic properties. In addition, this compound has been shown to have antioxidant and anti-inflammatory effects, which may have potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-acetyl-1,4-diazepan-1-yl)-3-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16(25)23-10-5-11-24(13-12-23)22(28)15-20(17-6-4-7-18(26)14-17)19-8-2-3-9-21(19)27/h2-4,6-9,14,20,26-27H,5,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBIBMMAVUUMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)

![2-{1-(3,4-difluorobenzyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6121591.png)
![[1-(4-quinolinylmethyl)-2-piperidinyl]methanol](/img/structure/B6121596.png)
![1-[benzyl(methyl)amino]-3-(5-{[benzyl(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6121603.png)
![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![4,4'-[(3-bromo-4-methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B6121617.png)
![2-(4-bromophenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6121630.png)

![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}-2-piperidinone](/img/structure/B6121668.png)